molecular formula C7H13N5 B13887474 4-(5-methyl-1H-tetrazol-1-yl)piperidine

4-(5-methyl-1H-tetrazol-1-yl)piperidine

Cat. No.: B13887474
M. Wt: 167.21 g/mol
InChI Key: DRGIBGLITUBVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-1H-tetrazol-1-yl)piperidine is a chemical compound that belongs to the class of tetrazoles and piperidines Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, while piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)piperidine can be approached through several methods. One common method involves the reaction of piperidine with 5-methyl-1H-tetrazole under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(5-methyl-1H-tetrazol-1-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

4-(5-methyl-1H-tetrazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the biological target .

Comparison with Similar Compounds

4-(5-methyl-1H-tetrazol-1-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-(5-methyltetrazol-1-yl)piperidine

InChI

InChI=1S/C7H13N5/c1-6-9-10-11-12(6)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3

InChI Key

DRGIBGLITUBVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.